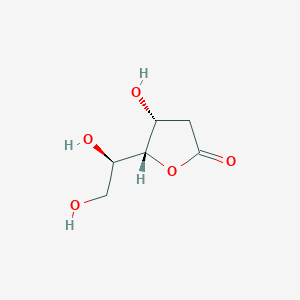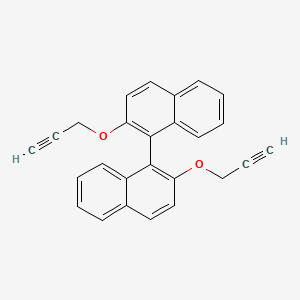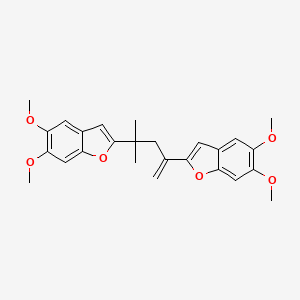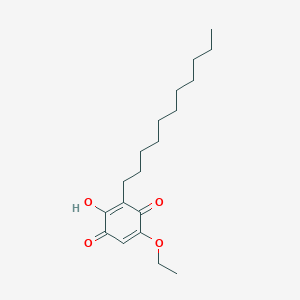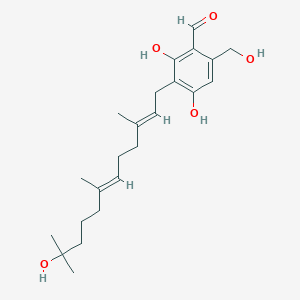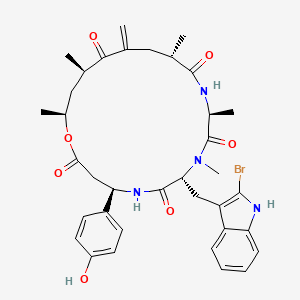
jaspamide B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Jaspamide B is a cyclodepsipeptide isolated from Jaspis splendens. A derivative of jaspamide, it exhibits anti-tumour activity. It has a role as an antineoplastic agent, an animal metabolite and a marine metabolite. It is a cyclodepsipeptide and an organobromine compound.
Applications De Recherche Scientifique
Polyploidization in HL-60 Cells
Jaspamide, isolated from the marine sponge Hemiastrella minor, demonstrates antiproliferative activity in HL-60 cells, leading to polyploidization. It increases CD4 and CD14 surface expression and induces multinuclear cells with increased size and number of nuclei (Nakazawa et al., 2001).
Actin Organization Alteration
Jaspamide causes dramatic reorganization of actin in HL-60 cells and human monocytes, converting fibrous networks to focal aggregates. This reorganization inhibits ruffling and intracellular movement, but does not affect phagocytic activity or respiratory burst activity, highlighting its selective effects on actin dynamics (Fabian et al., 1999).
Cardiomyocyte Function and Ion Channel Activity
Jaspamide's effects on human cardiomyocyte function and cardiac ion channel activity were explored due to its observed toxicity in animal models. It significantly inhibits Kv1.5 activity and affects other channels like Cav1.2, Cav3.2, and HCN2, impacting cardiomyocyte contraction and viability (Schweikart et al., 2013).
Nonpeptide Mimetics of Jaspamide
Research into nonpeptide mimetics of jaspamide aims to investigate its structure-activity relationship. This includes synthesizing mimics to understand the positioning of functional groups and flexibility, which play crucial roles in jaspamide's biological profile (Kahn et al., 2009).
Induction of Apoptosis and CD10 Expression
Jaspamide induces programmed cell death (apoptosis) and CD10/neutral endopeptidase expression in HL-60 cells. This process involves the synthesis of CD10, which plays a role in apoptosis induction and granulocytic differentiation in these cells (Cioca & Kitano, 2002).
Growth Modulation in Leukemia Cells
Jaspamide has been observed to inhibit the proliferation and induce immunophenotypic maturation of leukemic cell lines and blast cells from acute myeloid leukemia (AML) patients. This suggests its potential as a therapeutic agent in AML treatment (Fabian et al., 1995).
Synthetic and Pharmacological Studies
Several studies focus on the synthesis of jaspamide analogues and their conformational, chemical, and biological properties. These efforts aim to identify the pharmacophoric core responsible for jaspamide's observed activities, particularly in cancer treatment (Terracciano et al., 2005).
Propriétés
Nom du produit |
jaspamide B |
|---|---|
Formule moléculaire |
C36H43BrN4O7 |
Poids moléculaire |
723.7 g/mol |
Nom IUPAC |
(4R,7R,10S,13S,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,17,19-pentamethyl-15-methylidene-1-oxa-5,8,11-triazacyclononadecane-2,6,9,12,16-pentone |
InChI |
InChI=1S/C36H43BrN4O7/c1-19-15-21(3)34(45)38-23(5)36(47)41(6)30(17-27-26-9-7-8-10-28(26)39-33(27)37)35(46)40-29(24-11-13-25(42)14-12-24)18-31(43)48-22(4)16-20(2)32(19)44/h7-14,20-23,29-30,39,42H,1,15-18H2,2-6H3,(H,38,45)(H,40,46)/t20-,21+,22+,23+,29-,30-/m1/s1 |
Clé InChI |
ZPXZSAWIJKVCLD-JARXUDBDSA-N |
SMILES isomérique |
C[C@@H]1C[C@@H](OC(=O)C[C@@H](NC(=O)[C@H](N(C(=O)[C@@H](NC(=O)[C@H](CC(=C)C1=O)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C |
SMILES canonique |
CC1CC(OC(=O)CC(NC(=O)C(N(C(=O)C(NC(=O)C(CC(=C)C1=O)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C |
Synonymes |
jaspamide B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-oxo-1H-quinolin-4-yl)methylsulfanyl]-N-[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]acetamide](/img/structure/B1248155.png)
![3-[4-(3-Chlorophenyl)-1-ethyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]propanoic acid](/img/structure/B1248159.png)
![3-[(2S)-2-hydroxy-2-methyloctanoyl]-5-methoxy-5-propan-2-yl-1H-pyrrol-2-one](/img/structure/B1248160.png)




